molecular formula C40H40N10O13 B1436935 (2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid CAS No. 1802552-16-4

(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid

Cat. No. B1436935
M. Wt: 868.8 g/mol
InChI Key: MYCCYMLLSPAQLR-DENHUSMCSA-N
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Description

(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid is a useful research compound. Its molecular formula is C40H40N10O13 and its molecular weight is 868.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for the synthesis of highly functionalized heterocycles, which are structurally related to the specified compound. For instance, Souldozi, Dadrass, and Ranjdost (2010) detailed an efficient synthesis pathway for 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives. These compounds are obtained through reactions involving methyl 2-(2-benzoylphenylamino)-2-oxoacetate and similar precursors, highlighting the interest in synthesizing complex molecules with potential biological and material applications Souldozi, Dadrass, & Ranjdost, 2010.

Photoluminescent Properties

The study of entangled complexes with photoluminescent properties is another area of significant interest. Wang et al. (2014) synthesized two new entangled complexes based on 4,4′-bis(1-imidazolyl)biphenyl, demonstrating unique structural features and photoluminescent properties. These findings are relevant for the development of materials with potential applications in sensors, optoelectronics, and lighting Wang et al., 2014.

Biological Properties

The exploration of compounds with significant biological properties is a crucial research application. For example, Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class, showcasing their antimicrobial activities and antioxidant properties. Such studies are vital for discovering new drugs and understanding the chemical basis of their biological activities Düğdü et al., 2014.

Material Science Applications

In material science, the synthesis and characterization of new polymers and coordination polymers for various applications, including electronics and photonics, is of high interest. Liu et al. (2017) discussed the synthesis, thermal, dielectric, and optical properties of novel poly(amide-imide)s with trifluoromethyl and chloride substituents. These materials exhibit high glass transition temperatures, excellent thermal stability, and potentially useful dielectric constants for electronic applications Liu et al., 2017.

properties

IUPAC Name

(2S)-2-[[4-[2-[2-amino-6-[(5S)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCYMLLSPAQLR-DENHUSMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid

CAS RN

1802552-16-4
Record name Pemetrexed S dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802552164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEMETREXED S DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9VMV3X26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid
Reactant of Route 2
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid
Reactant of Route 3
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid
Reactant of Route 4
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid
Reactant of Route 5
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid
Reactant of Route 6
(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.